REACTION_CXSMILES
|
Br[CH:2](Br)[CH2:3][C:4]12[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:12][CH:6]([CH2:7]3)[CH2:5]1)[CH2:11]2.C=CBr.CC(C)([O-])C.[K+]>COCCOCCOCCOC.O>[C:3]([C:4]12[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:12][CH:6]([CH2:7]3)[CH2:5]1)[CH2:11]2)#[CH:2] |f:2.3|
|
Name
|
1-(2,2-dibromoethyl)adamantane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(CC12CC3CC(CC(C1)C3)C2)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CBr
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOCCOC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×100 ml of hexane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined hexane extracts were dried (MgSO4)
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to give 12 g (52% based on 1-bromoadamantane) of 1 -ethynyladamantane
|
Name
|
|
Type
|
|
Smiles
|
C(#C)C12CC3CC(CC(C1)C3)C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |